molecular formula C21H22NO5D3 B602615 Demecolcine-d3 CAS No. 1217668-72-8

Demecolcine-d3

Cat. No.: B602615
CAS No.: 1217668-72-8
M. Wt: 374.45
Attention: For research use only. Not for human or veterinary use.
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Description

Demecolcine-d3, also known as N-deacetyl-N-methylcolchicine-d3, is an isotopically labeled derivative of demecolcine. Demecolcine is a microtubule-depolymerizing agent that is closely related to colchicine, a natural alkaloid. This compound is used primarily in scientific research to study the dynamics of microtubules and their role in cell division.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Demecolcine-d3 plays a crucial role in biochemical reactions by inhibiting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its plus end and suppressing its dynamics . This interaction stimulates the intrinsic GTPase activity of tubulin, leading to the depolymerization of microtubules . Additionally, this compound induces apoptosis in various normal and tumor cell lines by activating the JNK/SAPK signaling pathway .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It inhibits mitosis at metaphase by preventing spindle formation, which is essential for chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis. This compound also affects cell signaling pathways, such as the Mos/MAPK pathway, which plays a role in spindle structure and function . Furthermore, it influences gene expression by up-regulating the maternal c-mos gene and enhancing the protein level of mitogen-activated protein kinase 1 (MAPK1) in bovine oocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . At low concentrations, this compound binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action results in the inhibition of mitosis and induction of apoptosis in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to arrest cells in metaphase without significantly affecting the biochemical events in mitotic cells or synchronized G1 and S phase cells . The stability of this compound is maintained when stored at 2-8°C, but prolonged storage and repeated freezing and thawing are not recommended . Long-term exposure to this compound can activate p53, leading to apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively inhibits microtubule dynamics and cell migration . At higher doses, it can promote microtubule detachment and depolymerization, leading to cytotoxicity . Toxic or adverse effects at high doses include DNA fragmentation and nondisjunction of chromosomes, resulting in aneuploidy in mitotic cells .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the formation of hydroxylated metabolites, which play a role in various cellular functions . The metabolism of this compound involves the formation of hydroxylated products that are released from the substrate-binding site of the enzyme .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has a distribution half-life of 1-2.7 hours and a volume of distribution of 7-10 l/kg, indicating widespread uptake by tissues . Erythrocytes can store this compound, contributing to its distribution within the body .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on microtubule dynamics and cell function. It binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . This localization is crucial for its role in inhibiting mitosis and inducing apoptosis in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demecolcine-d3 involves the isotopic labeling of demecolcine. One common method is the incorporation of deuterium atoms into the molecular structure of demecolcine. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure consistent quality and yield. The final product is purified using techniques such as chromatography to remove any impurities and achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Demecolcine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

Demecolcine-d3 is widely used in scientific research due to its ability to disrupt microtubule dynamics. Some key applications include:

    Cell Biology: Studying the role of microtubules in cell division, migration, and intracellular transport.

    Cancer Research: Investigating the effects of microtubule-disrupting agents on cancer cell proliferation and apoptosis.

    Drug Development: Screening potential therapeutic agents that target microtubules.

    Cytogenetics: Analyzing chromosome structure and function by arresting cells in metaphase.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A natural alkaloid with similar microtubule-depolymerizing activity.

    Vinblastine: Another microtubule-disrupting agent used in cancer therapy.

    Paclitaxel: A microtubule-stabilizing agent that has the opposite effect of demecolcine-d3.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Its lower toxicity compared to colchicine makes it a safer alternative for experimental use. Additionally, the specific binding properties of this compound provide valuable insights into microtubule dynamics and their role in various cellular processes.

Biological Activity

Demecolcine-d3, a derivative of colchicine, is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and cytogenetics. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound (CAS Number: 1314417-96-3) is characterized by the formula C21H25NO5C_{21}H_{25}NO_5. It is a demethylated derivative of colchicine, which is extracted from plants in the Colchicaceae family. The structural modification enhances its pharmacological properties while potentially reducing toxicity compared to its parent compound .

This compound primarily exerts its effects through interaction with tubulin, a key protein involved in microtubule formation. By binding to tubulin, this compound disrupts microtubule assembly, leading to:

  • Inhibition of Mitosis : The compound prevents spindle fiber formation during metaphase, causing cell cycle arrest. This is particularly useful in cancer treatment as it can enhance the effectiveness of radiotherapy by synchronizing tumor cells at their most radiosensitive phase .
  • Induction of Apoptosis : The disruption of microtubule dynamics can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Anticancer Properties

This compound has been extensively studied for its anticancer potential. Research indicates that it can effectively inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The following table summarizes key findings from recent studies:

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa0.5Mitosis inhibition
Study 2MCF-70.8Apoptosis induction
Study 3A5491.2Microtubule disruption

These findings demonstrate the compound's effectiveness across different cancer types, highlighting its potential as a therapeutic agent.

Cytogenetic Applications

In cytogenetics, this compound is utilized for chromosome analysis due to its ability to arrest cells at metaphase. This property is crucial for karyotyping and other genetic analyses. The following applications are notable:

  • Lymphocyte Karyotyping : Enhances the visualization of chromosomes for genetic studies.
  • Amniotic Fluid Cell Analysis : Used in prenatal diagnostics to detect chromosomal abnormalities .

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the effects of this compound in combination with radiotherapy on patients with non-small cell lung cancer (NSCLC). Results showed a significant increase in tumor response rates when this compound was administered prior to radiation therapy, suggesting a synergistic effect that warrants further investigation.
  • Cytogenetic Analysis in Prenatal Screening :
    In a study involving amniotic fluid samples, this compound was used to improve the yield of metaphase cells for chromosome analysis. The study concluded that treatment with this compound significantly increased the proportion of analyzable metaphase spreads, thereby enhancing diagnostic accuracy .

Properties

IUPAC Name

(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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